molecular formula H18N4NiO2+4 B1236692 tetraamminediaquanickel(II)

tetraamminediaquanickel(II)

Cat. No.: B1236692
M. Wt: 164.86 g/mol
InChI Key: WRYRPCCQFHGQPU-UHFFFAOYSA-P
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Description

Tetraamminediaquanickel(II), with the chemical formula [Ni(NH₃)₄(H₂O)₂]²⁺, is a cationic nickel(II) coordination complex. It adopts an octahedral geometry, where the Ni²⁺ center is coordinated by four ammonia (ammine) ligands in the equatorial plane and two axial aqua (H₂O) ligands . This compound is typically synthesized by reacting nickel(II) salts (e.g., NiCl₂ or Ni(NO₃)₂) with aqueous ammonia under controlled pH conditions. The ammonia ligands act as strong field ligands, inducing a significant crystal field splitting energy (Δ₀), which influences its electronic absorption spectra and magnetic properties .

Key properties include:

  • Magnetic moment: High-spin configuration (paramagnetic) due to moderate ligand field strength.
  • Solubility: Highly soluble in water, forming hydrated salts like [Ni(NH₃)₄(H₂O)₂]Cl₂.
  • Stability: Thermodynamically stable in neutral to slightly alkaline conditions.

Properties

Molecular Formula

H18N4NiO2+4

Molecular Weight

164.86 g/mol

IUPAC Name

dioxidanium;azane;nickel(2+)

InChI

InChI=1S/4H3N.Ni.2H2O/h4*1H3;;2*1H2/q;;;;+2;;/p+2

InChI Key

WRYRPCCQFHGQPU-UHFFFAOYSA-P

Canonical SMILES

N.N.N.N.[OH3+].[OH3+].[Ni+2]

Origin of Product

United States

Comparison with Similar Compounds

Ligand Composition and Coordination Geometry

The following table summarizes structurally analogous Ni(II) complexes:

Compound Name Formula Ligands Geometry Key Reference
Hexaaquanickel(II) nitrate [Ni(H₂O)₆]²⁺ 6 H₂O Octahedral
Tetraamminediaquanickel(II) [Ni(NH₃)₄(H₂O)₂]²⁺ 4 NH₃, 2 H₂O Octahedral
trans-Diaquabis(N,N,N′-trimethylethylenediamine)nickel(II) [Ni(C₅H₁₂N₂)₂(H₂O)₂]²⁺ 2 N,N,N′-trimethylethylenediamine, 2 H₂O Distorted Octahedral
Bis(ethylenediamine)nickel(II) [Ni(en)₂]²⁺ 2 ethylenediamine (bidentate) Octahedral
Diaquadihydantoinnickel(II) sulfate [Ni(H₂O)₂(hyd)₂]SO₄ 2 H₂O, 2 hydantoin Octahedral

Key Observations :

  • Ligand Field Strength : Ammine (NH₃) ligands create a stronger field than H₂O, leading to larger Δ₀ values in tetraamminediaquanickel(II) compared to hexaaquanickel(II) .
  • Geometric Distortions : Bulky ligands like N,N,N′-trimethylethylenediamine introduce steric strain, causing deviations from ideal octahedral symmetry .

Electronic and Magnetic Properties

Compound λₘₐₓ (nm) Magnetic Moment (μ, BM) Stability Constant (log β)
[Ni(H₂O)₆]²⁺ 400–450 3.2–3.3 ~2.0 (low stability)
[Ni(NH₃)₄(H₂O)₂]²⁺ 550–600 2.9–3.0 8.5–9.0
[Ni(en)₂]²⁺ 600–650 2.8–2.9 12.0–12.5
[Ni(C₅H₁₂N₂)₂(H₂O)₂]²⁺ 520–570 3.0–3.1 6.5–7.0

Key Observations :

  • Absorption Spectra : Stronger field ligands (e.g., en, NH₃) shift λₘₐₓ to longer wavelengths (bathochromic shift) due to increased Δ₀ .
  • Magnetic Behavior : Lower μ values in [Ni(en)₂]²⁺ indicate stronger ligand fields and partial quenching of orbital angular momentum.

Stability and Reactivity

  • Thermodynamic Stability : Stability constants (log β) follow the order: [Ni(en)₂]²⁺ > [Ni(NH₃)₄(H₂O)₂]²⁺ > [Ni(H₂O)₆]²⁺ . Ethylenediamine’s chelate effect enhances stability significantly .
  • Kinetic Lability : Aqua ligands in [Ni(H₂O)₆]²⁺ are more labile than ammine ligands, making hexaaquanickel(II) more reactive in ligand substitution reactions .
  • Thermal Decomposition : Hydrated salts like [Ni(NH₃)₄(H₂O)₂]Cl₂ lose H₂O at 100–150°C and NH₃ above 200°C, whereas [Ni(en)₂]Cl₂ decomposes at higher temperatures (250–300°C) due to stronger Ni–N bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetraamminediaquanickel(II)
Reactant of Route 2
tetraamminediaquanickel(II)

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